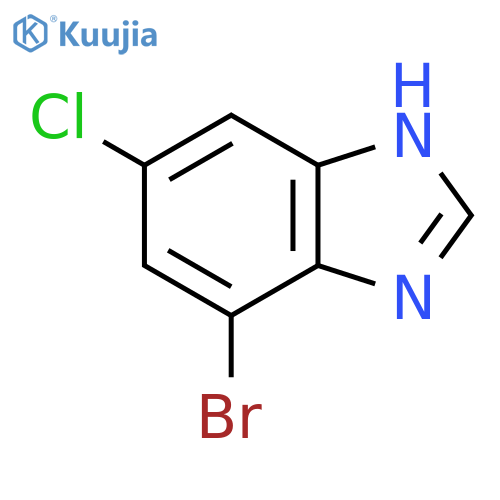

Cas no 1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole)

1360934-00-4 structure

商品名:4-Bromo-6-chloro-3H-1,3-benzodiazole

CAS番号:1360934-00-4

MF:C7H4BrClN2

メガワット:231.477059364319

MDL:MFCD28948017

CID:3042895

PubChem ID:86684137

4-Bromo-6-chloro-3H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-chloro-3H-1,3-benzodiazole

- 7-Bromo-5-chloro-1H-benzimidazole

- 4-Bromo-6-chloro-1H-benzo[d]imidazole

- 1H-Benzimidazole, 7-bromo-5-chloro-

- RHDGVHIUGAGINX-UHFFFAOYSA-N

- 4-bromo-6-chloro-1H-1,3-benzodiazole

- 7-bromo-5-chloro-1H-1,3-benzodiazole

- Z2010010281

- 4-bromo-6-chloro-1H-benzimidazole

- AKOS037650635

- 1360934-00-4

- G10296

- CS-15102

- EN300-203878

- 7-bromo-5-chloro-1H-benzo[d]imidazole

- C13057

- MFCD22558144

- CS-M3577

- SCHEMBL14916775

- AKOS025136062

- DA-45683

-

- MDL: MFCD28948017

- インチ: 1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)

- InChIKey: RHDGVHIUGAGINX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC2=C1N=CN2)Cl

計算された属性

- せいみつぶんしりょう: 229.92464g/mol

- どういたいしつりょう: 229.92464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 28.7

4-Bromo-6-chloro-3H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-203878-0.5g |

7-bromo-5-chloro-1H-1,3-benzodiazole |

1360934-00-4 | 95% | 0.5g |

$155.0 | 2023-09-16 | |

| Enamine | EN300-203878-1.0g |

7-bromo-5-chloro-1H-1,3-benzodiazole |

1360934-00-4 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR00HV5E-250mg |

7-Bromo-5-chloro-1H-benzimidazole |

1360934-00-4 | 98% | 250mg |

$47.00 | 2023-12-16 | |

| A2B Chem LLC | AI32422-25g |

4-Bromo-6-chloro-3H-1,3-benzodiazole |

1360934-00-4 | 96% | 25g |

$532.00 | 2024-04-20 | |

| 1PlusChem | 1P00HUX2-10g |

7-Bromo-5-chloro-1H-benzimidazole |

1360934-00-4 | 98% | 10g |

$247.00 | 2025-02-28 | |

| Aaron | AR00HV5E-1g |

7-Bromo-5-chloro-1H-benzimidazole |

1360934-00-4 | 98% | 1g |

$63.00 | 2023-12-16 | |

| A2B Chem LLC | AI32422-5g |

4-Bromo-6-chloro-3H-1,3-benzodiazole |

1360934-00-4 | 95% | 5g |

$140.00 | 2024-04-20 | |

| A2B Chem LLC | AI32422-100g |

4-Bromo-6-chloro-3H-1,3-benzodiazole |

1360934-00-4 | 96% | 100g |

$1316.00 | 2024-04-20 | |

| A2B Chem LLC | AI32422-1g |

4-Bromo-6-chloro-3H-1,3-benzodiazole |

1360934-00-4 | 95% | 1g |

$45.00 | 2024-04-20 | |

| A2B Chem LLC | AI32422-2.5g |

4-Bromo-6-chloro-3H-1,3-benzodiazole |

1360934-00-4 | 95% | 2.5g |

$112.00 | 2024-04-20 |

4-Bromo-6-chloro-3H-1,3-benzodiazole 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 157047-98-8(Benzomalvin C)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1360934-00-4)4-Bromo-6-chloro-3H-1,3-benzodiazole

清らかである:99%/99%

はかる:5g/10g

価格 ($):180/338